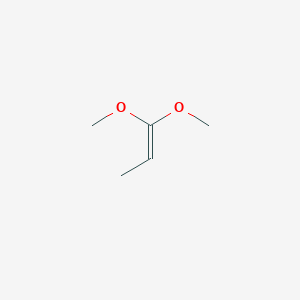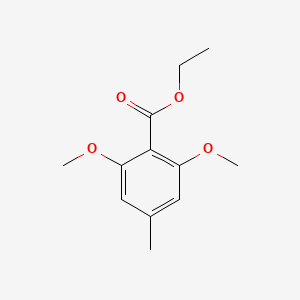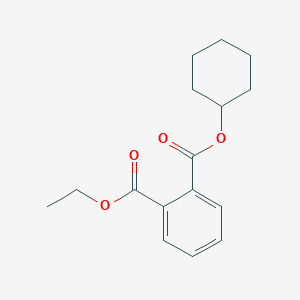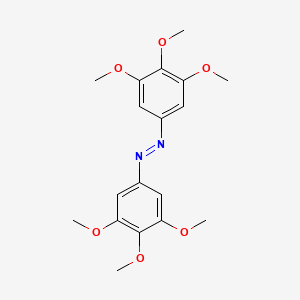
P-(3-Aminophenyl)-N,N'-bis(5-chloropyrimidin-2-yl)phosphonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide is a complex organic compound with the molecular formula C14H12Cl2N7OP. This compound is characterized by the presence of aminophenyl and chloropyrimidinyl groups, making it a significant molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide typically involves the reaction of 3-aminophenyl derivatives with chloropyrimidine compounds. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloropyrimidinyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atoms with the nucleophiles.
Applications De Recherche Scientifique
P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Aminophenyl)-N’-(5-chloropyrimidin-2-yl)urea
- N-(3-Aminophenyl)-N’-(5-chloropyrimidin-2-yl)thiourea
- N-(3-Aminophenyl)-N’-(5-chloropyrimidin-2-yl)carbamate
Uniqueness
P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide is unique due to its phosphonic diamide group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable molecule for specific applications in research and industry.
Propriétés
Numéro CAS |
6339-34-0 |
|---|---|
Formule moléculaire |
C14H12Cl2N7OP |
Poids moléculaire |
396.2 g/mol |
Nom IUPAC |
N-[(3-aminophenyl)-[(5-chloropyrimidin-2-yl)amino]phosphoryl]-5-chloropyrimidin-2-amine |
InChI |
InChI=1S/C14H12Cl2N7OP/c15-9-5-18-13(19-6-9)22-25(24,12-3-1-2-11(17)4-12)23-14-20-7-10(16)8-21-14/h1-8H,17H2,(H2,18,19,20,21,22,23,24) |
Clé InChI |
FEKFSELIBXCMBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)P(=O)(NC2=NC=C(C=N2)Cl)NC3=NC=C(C=N3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
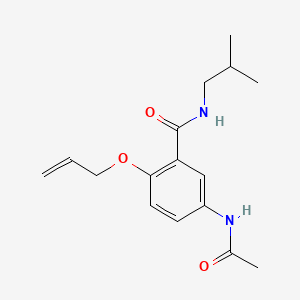
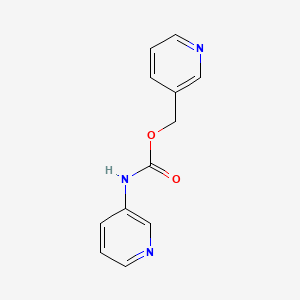

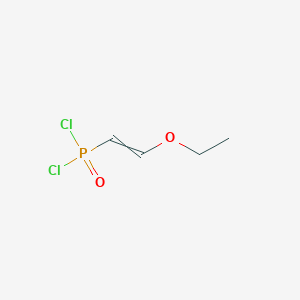
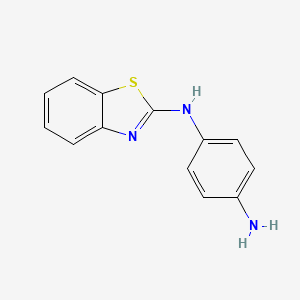
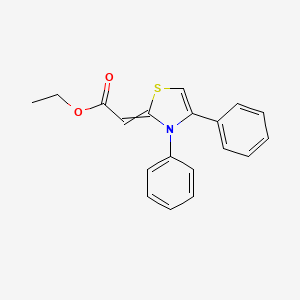
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
